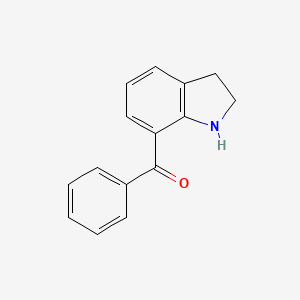

7-Benzoylindoline

Descripción

7-Benzoylindoline (CAS RN: 33244-57-4) is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 223.28 g/mol. It features an indoline core (a bicyclic structure combining benzene and pyrrolidine rings) substituted with a benzoyl group at the 7-position. Key physicochemical properties include a melting point of 124°C and low aqueous solubility (2.29 mg/L at 25°C) .

Despite this, structural analogs of 7-Benzoylindoline, particularly those retaining the benzoyl moiety, have shown diverse pharmacological activities, including anticancer and anti-inflammatory effects.

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOVZJBWXVZVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372438 | |

| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33244-57-4 | |

| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoylindoline typically involves the reaction of indoline with benzonitrile in the presence of aluminum chloride (AlCl3) and boron trichloride (BCl3) in dichloromethane and toluene at elevated temperatures. The reaction mixture is then treated with hydrochloric acid (HCl) and water to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 7-Benzoylindoline are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 7-Benzoylindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylindole ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

7-Benzoylindoline derivatives have been studied for their potential anticancer effects. For instance, research indicates that certain benzoyl indoles can reverse multidrug resistance (MDR) in cancer cells by inhibiting the ABCG2 transporter, which is crucial for drug efflux in resistant cell lines. Compounds such as bisbenzoyl indole and monobenzoyl indole demonstrated significant efficacy in increasing the accumulation of chemotherapeutic agents like mitoxantrone in resistant cells, thereby enhancing their cytotoxic effects .

Antiviral Activity

Indole derivatives, including 7-benzoylindoline, have shown promise as antiviral agents. They mimic peptide structures and can bind to viral enzymes, making them effective against viruses such as HIV and HCV. Studies have reported that specific indole analogs exhibit nanomolar potency against HCV replication . This highlights the potential of 7-benzoylindoline in developing new antiviral therapies.

Anti-inflammatory Effects

The compound is also related to nonsteroidal anti-inflammatory drugs (NSAIDs) like Bromfenac. Its structure allows for interactions with enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Biological Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indole derivatives, including 7-benzoylindoline. These compounds exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains. Their ability to disrupt bacterial membranes positions them as potential candidates for new antimicrobial therapies .

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. Their ability to modulate biological pathways involved in neuronal health makes them valuable in drug discovery for conditions like Alzheimer's and Parkinson's disease .

Industrial Applications

Synthesis of Organic Compounds

In organic chemistry, 7-benzoylindoline serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 7-Benzoylindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The benzoyl group and heterocyclic core (indoline or indolizine) are critical determinants of solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Key Properties of 7-Benzoylindoline and Analogous Compounds

Key Observations :

- Solubility: The low solubility of 7-Benzoylindoline contrasts with more polar analogs like 2-amino-3-benzoylphenylacetic acid, which likely has better aqueous solubility due to its carboxylic acid group .

- Stability: Norbornadiene derivatives (e.g., 7-formylbenzonorbornadiene) are sensitive to hydrolysis, whereas lactam forms (e.g., 7-Benzoylindolin-2-one) may exhibit enhanced metabolic stability .

- Core Structure : Indolizines (e.g., compound 6a) introduce an additional nitrogen atom, altering electronic properties and binding interactions compared to indoline .

Key Observations :

- Indolizine derivatives require multi-step cycloaddition reactions, while norbornadienes utilize benzyne chemistry, highlighting divergent synthetic challenges .

Table 3: Pharmacological Profiles

Key Observations :

- The benzoyl group is critical for anti-inflammatory activity, as seen in 2-amino-3-benzoylphenylacetic acid .

- Indolizine derivatives exhibit anticancer activity, likely due to enhanced π-stacking interactions from aromatic substituents .

- 7-Benzoylindoline’s hypothesized activity underscores the need for further metabolic and target-engagement studies.

Actividad Biológica

7-Benzoylindoline is a synthetic derivative of indole, a compound known for its diverse biological activities. The indole scaffold has been extensively studied for its therapeutic potential, particularly in oncology, antimicrobial applications, and as a scaffold for drug development. This article provides a comprehensive overview of the biological activity of 7-benzoylindoline, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

7-Benzoylindoline is synthesized through the benzoylation of indole at the 7-position. The process typically involves the reaction of indole with benzoyl chloride in the presence of a base, leading to the formation of the desired compound.

1. Anticancer Activity

Research indicates that 7-benzoylindoline exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways by decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic markers such as Bax and PARP .

Table 1: Anticancer Activity of 7-Benzoylindoline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.42 | Induction of apoptosis |

| HepG2 | 18.3 | Regulation of apoptotic pathways |

2. Antimicrobial Activity

7-Benzoylindoline has demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

3. Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is crucial in treating conditions like Alzheimer's disease. Preliminary studies suggest that 7-benzoylindoline inhibits the enzyme acetylcholinesterase effectively, which may enhance cholinergic neurotransmission .

The biological activity of 7-benzoylindoline can be attributed to several mechanisms:

- Apoptosis Induction : By modulating key proteins involved in cell survival and death.

- Enzyme Inhibition : Particularly in antimicrobial and anticholinesterase activities.

- Reversal of Multidrug Resistance : Recent studies have indicated that benzoyl indoles can act as reversal agents for ABCG2-mediated multidrug resistance, enhancing the efficacy of chemotherapeutic agents like mitoxantrone .

Case Studies

- Breast Cancer Treatment : A study highlighted the effectiveness of 7-benzoylindoline in reducing tumor size in MCF-7 xenograft models in vivo, showcasing its potential as a therapeutic agent against breast cancer.

- Antimicrobial Resistance : Research demonstrated that 7-benzoylindoline could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus when used in combination with traditional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.